molecular formula C13H15BrN2O2 B15202725 4-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Katalognummer: B15202725
Molekulargewicht: 311.17 g/mol
InChI-Schlüssel: TVZAWPIVJWYGLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. This compound is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the fifth position, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom of the indazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Methoxylation: The methoxy group can be introduced at the fifth position through a methoxylation reaction using methanol and a suitable catalyst.

    Pyran Ring Formation: The tetrahydro-2H-pyran-2-yl group can be attached to the nitrogen atom of the indazole ring through a nucleophilic substitution reaction using a suitable pyran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the compound.

    Substitution: The bromine atom at the fourth position can be substituted with other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 4-Bromo-5-methoxy-1H-indazole
  • 4-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Uniqueness

4-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the specific combination of functional groups and the presence of the tetrahydro-2H-pyran-2-yl group attached to the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C13H15BrN2O2

Molekulargewicht

311.17 g/mol

IUPAC-Name

4-bromo-5-methoxy-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H15BrN2O2/c1-17-11-6-5-10-9(13(11)14)8-15-16(10)12-4-2-3-7-18-12/h5-6,8,12H,2-4,7H2,1H3

InChI-Schlüssel

TVZAWPIVJWYGLF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.